2-(2-(phenylcarbamoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid
Overview
Description
2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a cyclohexane ring substituted with a phenylcarbamoyl hydrazine group and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(phenylcarbamoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclohexanone with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with phosgene to introduce the carbonyl group, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(phenylcarbamoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The cyclohexane ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a cyclohexane ring.
2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)adamantane-1-carboxylic acid: Features an adamantane ring, providing different steric and electronic properties.
Uniqueness
2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring and a phenylcarbamoyl hydrazine group. This structure imparts specific chemical reactivity and binding properties, making it valuable for various applications in research and industry.
Biological Activity
2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexane ring, a phenylcarbamoyl hydrazine group, and a carboxylic acid moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N3O4, with a molecular weight of approximately 305.33 g/mol. The structure includes:
- Cyclohexane Ring : Provides structural stability.
- Phenylcarbamoyl Group : Influences binding interactions with biological targets.
- Carboxylic Acid Group : Contributes to solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions, enhancing binding affinity and modulating the activity of target proteins. The cyclohexane ring contributes to the overall stability of the compound, potentially influencing its pharmacokinetics.
Biological Activity Overview
Research into the biological activity of this compound reveals several promising areas:
Anticancer Activity
Studies have demonstrated that derivatives of hydrazine compounds often exhibit anticancer properties. For example, similar compounds have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), BxPC-3 (pancreatic cancer), and RD (rhabdomyosarcoma) cells. The efficacy is typically measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Cell Line | IC50 (μM) |
---|---|
HeLa | 1.4 |
BxPC-3 | 0.5 |
RD | 16.2 |
These values suggest that the compound may have selective toxicity towards cancer cells compared to normal cells, making it a candidate for further development as an anticancer agent.
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that compounds with similar structures can scavenge free radicals effectively.
Case Studies
In vitro studies have been conducted to evaluate the biological activity of related hydrazine derivatives:
- Study on Antiproliferative Effects : A series of hydrazone derivatives were tested against multiple cancer cell lines, revealing that modifications in the hydrazine moiety significantly influenced their anticancer potency.
- Mechanistic Studies : Investigations into the mechanism of action showed that these compounds could induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and caspase activation.
- Toxicological Assessments : In vivo studies using model organisms such as Daphnia magna evaluated the toxicity profiles of these compounds, establishing a safety margin for potential therapeutic applications.
Properties
IUPAC Name |
2-[(phenylcarbamoylamino)carbamoyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-13(11-8-4-5-9-12(11)14(20)21)17-18-15(22)16-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,17,19)(H,20,21)(H2,16,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQOZKVDQYLLTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)NC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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